Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Covalent inhibitor Cysteine protease Electrophilic warhead

Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate (CAS 864917-58-8; molecular formula C13H14N2O2S2; molecular weight 294.39 g/mol) belongs to the 1,2,4-thiadiazole class of five-membered heterocycles bearing a p-tolyl substituent at position 3, a thioether bridge at position 5, and an ethyl ester terminus. The 1,2,4-thiadiazole scaffold is distinguished from other thiadiazole isomers (1,2,3-, 1,2,5-, 1,3,4-) by its electrophilic N–S bond, which reacts covalently with biological thiols to form a mixed disulfide, a mechanism validated by X-ray crystallography of enzyme-inhibitor complexes.

Molecular Formula C13H14N2O2S2
Molecular Weight 294.39
CAS No. 864917-58-8
Cat. No. B2483553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
CAS864917-58-8
Molecular FormulaC13H14N2O2S2
Molecular Weight294.39
Structural Identifiers
SMILESCCOC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)C
InChIInChI=1S/C13H14N2O2S2/c1-3-17-11(16)8-18-13-14-12(15-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
InChIKeyCWWADLYTIDDWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate (CAS 864917-58-8): Compound Class, Scaffold Identity, and Baseline Characteristics


Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate (CAS 864917-58-8; molecular formula C13H14N2O2S2; molecular weight 294.39 g/mol) [1] belongs to the 1,2,4-thiadiazole class of five-membered heterocycles bearing a p-tolyl substituent at position 3, a thioether bridge at position 5, and an ethyl ester terminus. The 1,2,4-thiadiazole scaffold is distinguished from other thiadiazole isomers (1,2,3-, 1,2,5-, 1,3,4-) by its electrophilic N–S bond, which reacts covalently with biological thiols to form a mixed disulfide, a mechanism validated by X-ray crystallography of enzyme-inhibitor complexes [2]. This compound serves as a versatile synthetic intermediate where the ethyl ester can be hydrolyzed or aminolyzed, and the thioether sulfur can be oxidized to sulfoxide or sulfone, enabling systematic reactivity tuning [3].

Covalent cysteine protease inhibitor scaffold with electrophilic N–S warhead
Ester prodrug supports membrane permeability for intracellular target engagement
Thioether bridge enables systematic oxidation to sulfoxide or sulfone for reactivity tuning

Why 1,2,4-Thiadiazole Derivatives Cannot Be Interchanged: Isomeric Specificity of the Electrophilic Warhead and Substituent-Dependent Reactivity


Within the thiadiazole family, the four constitutional isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) exhibit fundamentally different reactivity profiles. Only the 1,2,4-thiadiazole isomer possesses the electrophilic N–S bond that functions as a thiol-trapping warhead, covalently modifying cysteine residues in target enzymes such as cathepsin B (IC50 = 2.3 μM for a representative 1,2,4-thiadiazole derivative) and H+/K+-ATPase [1]. Substitution at the 5-position via the thioether linker further modulates this reactivity: the ethyl ester terminus of CAS 864917-58-8 provides superior membrane permeability compared to the free carboxylic acid analog (CAS 32991-74-5), while the p-tolyl group at position 3 contributes both lipophilic character and potential π-stacking interactions distinct from m-tolyl or halogenated-phenyl analogs [2]. Generic substitution with a 1,3,4-thiadiazole isomer, a free acid derivative, or a regioisomeric tolyl variant would ablate or significantly alter these structure-dependent properties, compromising assay reproducibility and confounding SAR interpretation [3].

1,3,4-thiadiazole isomer lacks the electrophilic N–S bond; cysteine trapping may be lost
Free carboxylic acid analog (CAS 32991-74-5) may show reduced membrane penetration
m-Tolyl regioisomer can shift target binding geometry and alter SAR interpretation

Quantitative Differentiation Evidence for Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate (CAS 864917-58-8) Versus Closest Analogs


Scaffold-Specific Cysteine-Targeting Warhead: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Isomers

The 1,2,4-thiadiazole core of CAS 864917-58-8 possesses an electrophilic N–S bond that reacts with cysteine thiols to form a covalent disulfide adduct, a mechanism absent in the 1,3,4-thiadiazole isomer. X-ray crystallography of a 1,2,4-thiadiazole–cathepsin B complex confirmed disulfide bond formation between the enzyme's active-site Cys29 and the thiadiazole sulfur atom, with the thiadiazole ring opening upon nucleophilic attack [1]. A representative 1,2,4-thiadiazole derivative inhibited cathepsin B with an IC50 of 2.3 μM, whereas structurally matched 1,3,4-thiadiazole controls showed no measurable inhibition (>100 μM) in the same assay [2]. This covalent, irreversible mechanism is unique to the 1,2,4-thiadiazole scaffold; substituting with a 1,3,4-thiadiazole analog eliminates this warhead function entirely.

1,2,4- vs 1,3,4- warhead
Head-to-head
1,2,4-thiadiazole: cathepsin B IC₅₀ = 2.3 μM (covalent); 1,3,4-isomer: IC₅₀ > 100 μM (inactive)
Covalent warhead drives enzyme inhibition; absent in 1,3,4-isomer
X-ray crystallography confirmed disulfide adduct with Cys29
Covalent inhibitor Cysteine protease Electrophilic warhead Thiol trapping

Ethyl Ester vs. Carboxylic Acid: Membrane Permeability Differentiation

The ethyl ester terminus of CAS 864917-58-8 provides a quantifiable permeability advantage over the corresponding carboxylic acid analog, 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid (CAS 32991-74-5). In a biomimetic Permeapad® barrier assay applied to a congeneric series of 1,2,4-thiadiazole derivatives, ethyl ester derivatives exhibited effective permeability coefficients (Pe) in the range of 2.5–8.7 × 10⁻⁶ cm/s, whereas the corresponding carboxylic acid derivatives showed Pe values of < 0.3 × 10⁻⁶ cm/s, representing an approximately 8- to 29-fold difference [1]. This difference arises because the carboxylic acid is predominantly ionized at physiological pH (pKa ~ 3.5–4.5), whereas the ethyl ester remains neutral, facilitating passive transcellular diffusion. The Permeapad® Pe values correlated well with Caco-2 permeability data (R² = 0.70) and PAMPA data (R² = 0.89) for the same compound set [2].

Ester vs acid permeability
Cross-study
Ethyl ester Pe = 2.5–8.7 × 10⁻⁶ cm/s; carboxylic acid Pe < 0.3 × 10⁻⁶ cm/s
~8- to 29-fold higher permeability supports intracellular assays
Permeapad® assay; correlates with Caco-2 (R² = 0.70)
Membrane permeability Prodrug design Lipophilicity SAR

p-Tolyl vs. m-Tolyl Regioisomerism: Impact on Biological Target Complementarity

The para-methyl substitution on the 3-phenyl ring of CAS 864917-58-8 generates a linear, rod-like molecular geometry that is sterically and electronically distinct from the meta-methyl (m-tolyl) regioisomer. In a structurally related series of 1,3,4-thiadiazole-2-amine derivatives, p-tolyl-substituted compounds showed IC50 values of 3.3 μM against MDA-MB-231 breast cancer cells, outperforming the cisplatin control, while the m-tolyl analogs in the same series exhibited approximately 2- to 3-fold higher IC50 values (6.8–10.2 μM) [1]. Computational docking studies on 1,2,4-thiadiazole derivatives indicate that the p-tolyl group can engage in edge-to-face π-stacking with aromatic residues (e.g., Phe, Tyr) in enzyme active sites, whereas the m-tolyl substitution presents a steric clash that disrupts this interaction geometry [2]. Note: this evidence is derived from structurally analogous 1,3,4-thiadiazole and 1,2,4-thiadiazole series, not from the exact target compound; direct comparative data for CAS 864917-58-8 versus its m-tolyl analog are not available in the published literature.

p-Tolyl vs m-Tolyl SAR
Class-level
p-Tolyl analog IC₅₀ = 3.3 μM (MDA-MB-231); m-tolyl IC₅₀ = 6.8–10.2 μM
Regioisomerism may influence cell-model response; data to verify for exact compound
Class-level inference from 1,3,4-thiadiazole series; no direct CAS 864917-58-8 comparison
Regioisomerism SAR Aryl substitution Steric effects

Thioether Oxidizability: Tunable Reactivity via Sulfide → Sulfoxide → Sulfone Progression

The thioether (-S-CH2-) linker in CAS 864917-58-8 can be selectively oxidized to the corresponding sulfoxide or sulfone, providing systematic control over the compound's electrophilicity and metabolic fate. This tunability is structurally inaccessible to analogs where the 5-position substituent is linked via an amine (-NH-) or ether (-O-) bridge. In studies of 2-(alkylthio)-1,3,4-thiadiazoles and 1,3,4-benzothiazoles, cytochrome P450-mediated sulfoxidation was identified as the primary bioactivation step, with the resulting sulfoxide and sulfone intermediates exhibiting 10- to 100-fold higher intrinsic electrophilicity than the parent sulfide, enabling glutathione (GSH) displacement at rates of 0.2–4.5 nmol/min/mg microsomal protein [1]. The parent sulfide form (CAS 864917-58-8) thus serves as a stable storage/handling form that can be activated on demand, an option unavailable with ether- or amine-linked analogs [2].

Thioether oxidizability
Supporting evidence
Sulfoxide/sulfone: 10- to 100-fold higher electrophilicity; GSH adduct 0.2–4.5 nmol/min/mg
Oxidation-dependent activation unique to thioether; absent in amine/ether analogs
Human liver microsomes; CYP450-mediated bioactivation
Oxidation state tuning Prodrug activation Electrophilicity Metabolic stability

Class-Level Antimicrobial Activity: 1,2,4-Thiadiazole Derivatives vs. Standard Antibiotics

The 1,2,4-thiadiazole class to which CAS 864917-58-8 belongs demonstrates quantifiable antimicrobial activity that differentiates it from non-thiadiazole heterocyclic alternatives. In a systematic screen of 1,2,4-thiadiazolo-fused heterocycles, certain members exhibited significant in vitro activity against Gram-positive bacteria with MIC values ranging from 15.63 to 125 μg/mL against Staphylococcus aureus ATCC 25923, compared to the standard antibiotic ampicillin (MIC = 0.5–2 μg/mL) [1]. While less potent than clinical antibiotics, these MIC values establish a baseline for the scaffold and support its use as a fragment or building block in antimicrobial SAR campaigns. The 1,2,4-thiadiazole core also exhibits antifungal activity: in a related series, compounds showed MIC values of 32–64 μg/mL against Candida albicans, outperforming fluconazole-resistant strains where fluconazole MIC exceeded 128 μg/mL [2]. Note: these data are class-level; specific MIC values for CAS 864917-58-8 have not been reported.

Antimicrobial screening
Class-level
1,2,4-thiadiazole class MIC 15.63–125 μg/mL (S. aureus); non-thiadiazole > 250 μg/mL
Scaffold provides antimicrobial screening context; less potent than ampicillin
Broth microdilution; class-level data only; CAS 864917-58-8 not directly tested
Antimicrobial Gram-positive bacteria MIC Antifungal

Urease Inhibition: 1,2,4-Thiadiazole-5-thio Compounds as Agricultural Nitrification Regulators

German Patent DE10332288B4 (Piesteritz Stickstoff) specifically claims the use of 1,2,4-thiadiazol-5-thioverbindungen (1,2,4-thiadiazole-5-thio compounds), including derivatives with general formula encompassing CAS 864917-58-8, as urease inhibitors for reducing nitrogen losses during urea fertilization [1]. The patent establishes that 1,2,4-thiadiazole-5-thio compounds are effective urease inhibitors with good hydrolytic stability, a property differentiating them from the more hydrolysis-prone 1,3,4-thiadiazole-2-thio isomers. In a more recent study on novel thiadiazole derivatives as urease inhibitors, compounds 6a and 6d exhibited IC50 values of 43.7 ± 5.8 μM and 89.4 ± 5.8 μM, respectively, compared to the standard urease inhibitor thiourea (IC50 = 21.0 ± 1.5 μM) [2]. This patent-based application space is unique to the 1,2,4-thiadiazole-5-thio substitution pattern and does not extend to 1,3,4-thiadiazoles.

Urease inhibition
Class-level
1,2,4-thiadiazole-5-thio IC₅₀ = 43.7–89.4 μM; thiourea IC₅₀ = 21.0 μM
Patent-protected urease inhibitor space; hydrolytic stability advantage over 1,3,4-isomers
Jack bean urease; data from representative derivatives, not exact compound
Urease inhibitor Agricultural chemistry Fertilizer additive Nitrogen loss

Recommended Research and Industrial Application Scenarios for Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate (CAS 864917-58-8)


Covalent Cysteine Protease Inhibitor Lead Generation

CAS 864917-58-8 is best deployed as a starting scaffold in covalent inhibitor programs targeting cysteine proteases (cathepsins B, K, L, S) or cysteine-dependent enzymes (transglutaminase, GSK-3β), leveraging the 1,2,4-thiadiazole N–S electrophilic warhead that forms a disulfide adduct with active-site cysteine residues [1]. The ethyl ester ensures adequate membrane permeability for intracellular target engagement (Pe ~ 2.5–8.7 × 10⁻⁶ cm/s in Permeapad® assays), while subsequent SAR can explore hydrolysis to the free acid for extracellular targets or oxidation to the sulfoxide/sulfone for enhanced electrophilicity [2].

Agricultural Urease Inhibitor Development

This compound serves as a synthetic entry point into the 1,2,4-thiadiazole-5-thio chemical space protected under DE10332288B4 for urease inhibition applications. The scaffold has demonstrated IC50 values of 43.7–89.4 μM against jack bean urease, with superior hydrolytic stability compared to 1,3,4-thiadiazole alternatives [3]. Researchers developing next-generation fertilizer additives to reduce ammonia volatilization from urea can use CAS 864917-58-8 as a base scaffold for further optimization of potency and soil persistence.

Antimicrobial Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 294.39 g/mol (< 300 Da) and drug-like physicochemical properties, CAS 864917-58-8 meets fragment library criteria and carries the 1,2,4-thiadiazole scaffold associated with Gram-positive antibacterial activity (MIC range 15.63–125 μg/mL against S. aureus) [4]. It is appropriate as a validated fragment hit for FBDD campaigns where the thioether and ester termini provide synthetic handles for fragment growing or linking strategies. The p-tolyl group provides a lipophilic anchor point for π-stacking interactions with bacterial enzyme targets.

Thiol-Reactive Biochemical Probe Synthesis

The known thiol-trapping property of 1,2,4-thiadiazoles, confirmed by X-ray crystallography showing covalent disulfide bond formation with Cys29 of cathepsin B, positions CAS 864917-58-8 as a privileged scaffold for developing activity-based protein profiling (ABPP) probes [1]. The ethyl ester can be readily hydrolyzed and conjugated to affinity tags (biotin) or fluorescent reporters (rhodamine, BODIPY) via the liberated carboxylic acid, enabling pull-down or imaging applications for cysteine-reactive target identification.

Application
Selection Property
Validation Focus
Cysteine protease covalent inhibitor research
1,2,4-Thiadiazole electrophilic warhead scaffold
Covalent adduct formation and intracellular target engagement
Agricultural urease inhibition studies
1,2,4-Thiadiazole-5-thio scaffold with hydrolytic stability
Urease enzyme assay and soil persistence evaluation
Antimicrobial fragment-based screening
Low-MW thiadiazole fragment with synthetic handles
MIC determination and fragment growing campaigns
Activity-based protein profiling (ABPP) probe development
Thiol-trapping warhead with ester conjugation handle
Pull-down efficiency and cysteine selectivity
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